molecular formula C16H25NO4 B14367850 Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- CAS No. 93146-61-3

Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)-

Cat. No.: B14367850
CAS No.: 93146-61-3
M. Wt: 295.37 g/mol
InChI Key: GOSGYQXZWSJFPG-UHFFFAOYSA-N
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Description

Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- is a synthetic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- involves multiple steps, including the formation of intermediate compounds The process typically starts with the reaction of hydroxylamine with ethyl acetate to form acetohydroxamic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as enzyme inhibitors for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, particularly targeting urease enzymes. By inhibiting urease, the compound prevents the hydrolysis of urea, leading to a decrease in ammonia production and pH levels in the affected environment .

Comparison with Similar Compounds

Similar Compounds

    Acetohydroxamic acid: A simpler analog with similar enzyme inhibitory properties.

    Salicylhydroxamic acid: Another hydroxamic acid derivative with distinct biological activities.

    Hydroxylamine derivatives: Compounds with similar structural features and reactivity.

Uniqueness

Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- is unique due to its specific structural modifications, which enhance its chemical stability and biological activity compared to other similar compounds

Properties

CAS No.

93146-61-3

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

N-ethoxy-N-ethyl-2-(2-methoxy-4-propylphenoxy)acetamide

InChI

InChI=1S/C16H25NO4/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)21-7-3/h9-11H,5-8,12H2,1-4H3

InChI Key

GOSGYQXZWSJFPG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC(=O)N(CC)OCC)OC

Origin of Product

United States

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